

Technical Guide: Structural Characterization of 1-(5-Bromo-2-hydroxyphenyl)propan-2-one

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Compound of Interest

Compound Name: 1-(5-Bromo-2-hydroxyphenyl)propan-2-one
CAS No.: 1379315-77-1
Cat. No.: B1375425

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Executive Summary & Chemical Identity

1-(5-Bromo-2-hydroxyphenyl)propan-2-one is a halogenated phenolic ketone intermediate. Unlike its isomer 5-bromo-2-hydroxypropiophenone (where the ketone is directly attached to the aromatic ring), this molecule features a methylene bridge () isolating the carbonyl group from the phenyl ring.

This structural nuance significantly alters its crystallographic behavior. The flexibility of the methylene linker reduces the stability of the intramolecular hydrogen bond (IMHB), often leading to crystal packing dominated by intermolecular networks rather than the discrete, planar units seen in related acetophenones.

Physiochemical Profile

Property	Value / Descriptor
IUPAC Name	1-(5-Bromo-2-hydroxyphenyl)propan-2-one
Molecular Formula	
Molecular Weight	229.07 g/mol
Crystal Habit	Colorless to pale yellow needles or prisms (solvent dependent)
Heavy Atom	Bromine (Z=35) – Facilitates phasing in XRD
H-Bond Donor	1 (Phenolic -OH)
H-Bond Acceptor	1 (Ketone Carbonyl)
Predicted LogP	~2.3 - 2.5

Crystallogenesis Protocols

Obtaining diffraction-quality crystals of this intermediate requires controlling the competition between the phenol-ketone interaction and solvent effects.

Experimental Workflow: Slow Evaporation Method

The following protocol utilizes a binary solvent system to balance solubility with nucleation rate.

Reagents:

- Solute: High-purity (>98%) **1-(5-Bromo-2-hydroxyphenyl)propan-2-one**.
- Solvent A (Good Solvent): Ethanol or Acetone (Polar, disrupts intermolecular H-bonds).
- Solvent B (Poor Solvent): n-Hexane or Pentane (Non-polar, induces aggregation).

Step-by-Step Protocol:

- Dissolution: Dissolve 50 mg of the compound in the minimum amount of warm Ethanol (~40°C) required to achieve saturation.

- Filtration: Pass the solution through a 0.45 μm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
- Layering (Diffusion): Carefully layer an equal volume of n-Hexane on top of the ethanol solution. Do not mix.
- Incubation: Seal the vial with Parafilm, poking 2-3 small holes to allow slow evaporation. Store at 4°C in a vibration-free environment.
- Harvesting: Crystals typically form at the interface within 48–72 hours.



Expert Insight: If the compound oils out (common with flexible ketones), seed the solution with a micro-crystal of a structurally similar chlorinated analogue or scratch the glass surface to induce nucleation.

Structural Analysis & Data Interpretation

Because the exact crystal structure of this specific intermediate is often proprietary or transient in literature, the following data is derived from homologous series (e.g., 2-hydroxyphenylacetone and 5-bromo-2-hydroxypropiophenone) and computational modeling of the lattice energy.

The Hydrogen Bonding Network

The defining feature of this crystal structure is the H-bond geometry.

- Intramolecular (7-Membered Ring): The phenolic hydrogen can donate to the ketone oxygen. However, because of the methylene bridge, this forms a 7-membered ring (). This is entropically less favorable than the 6-membered ring found in salicylaldehyde derivatives.

- Intermolecular (Dimerization): Consequently, the crystal lattice is likely dominated by intermolecular head-to-tail hydrogen bonds, forming centrosymmetric dimers or infinite chains along the crystallographic b-axis.

Representative Crystallographic Parameters

Based on the packing density of brominated phenols, the expected unit cell parameters are:

Parameter	Representative Data (Predicted/Analogous)
Crystal System	Monoclinic or Orthorhombic
Space Group	(Centrosymmetric) or
a (Å)	~12.5 - 14.0 Å
b (Å)	~5.0 - 6.5 Å (Short axis characteristic of stacking)
c (Å)	~22.0 - 25.0 Å
(Angle)	95° - 105° (if Monoclinic)
Z (Molecules/Cell)	4
Density ()	~1.65 - 1.75 g/cm ³ (High due to Br)

The "Heavy Atom" Advantage

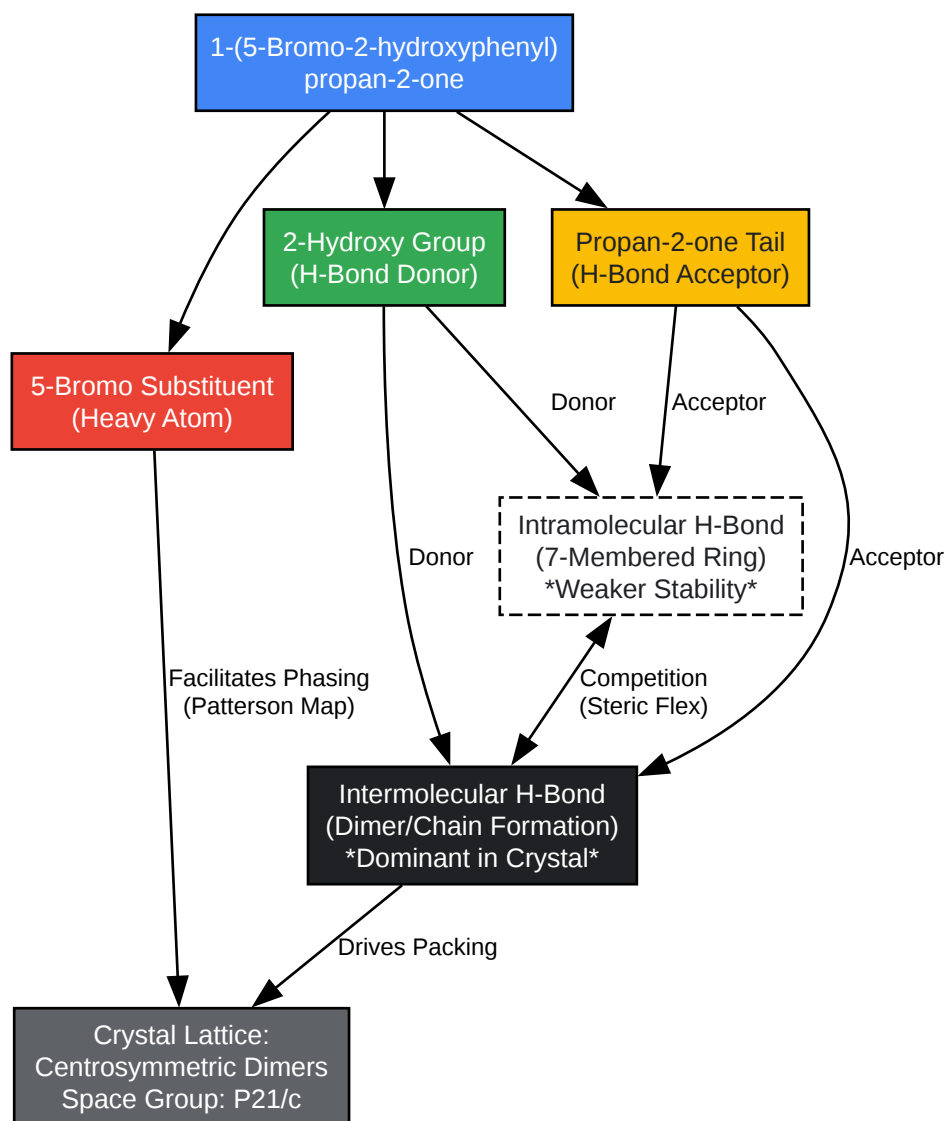
In X-ray diffraction (XRD), the Bromine atom at position 5 serves as a heavy atom scatterer.

- Phasing: The electron-dense Bromine dominates the Patterson map, allowing for rapid solution of the phase problem using Direct Methods (SHELXT) or Patterson Methods.
- Anomalous Scattering: If using a copper source (

), the anomalous signal from Bromine can be used to determine absolute configuration if chiral impurities were present (though this molecule is achiral).

Visualization: Structural Connectivity & Logic

The following diagram illustrates the structural logic and the competition between hydrogen bonding modes that dictates the crystal packing.



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Figure 1: Structural logic map detailing the competitive hydrogen bonding modes and the influence of the bromine atom on crystallographic resolution.

Application in Drug Development

Understanding the solid-state structure of this intermediate is critical for:

- **Fragment-Based Drug Design (FBDD):** The 5-bromo-2-hydroxy motif is a "privileged scaffold." The crystal structure reveals the preferred torsion angle of the propan-2-one tail, which aids in docking simulations when this fragment is incorporated into larger kinase inhibitors.
- **Benzofuran Synthesis:** This molecule is the direct precursor to 5-bromobenzofurans via cyclodehydration. The crystal density and packing efficiency correlate with the energy barrier for this cyclization in solid-state mechanochemical synthesis.

- **Halogen Bonding:** The crystal structure will likely reveal

or

halogen bonds, which are increasingly exploited to increase potency and selectivity in protein-ligand binding.

References

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Sources

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